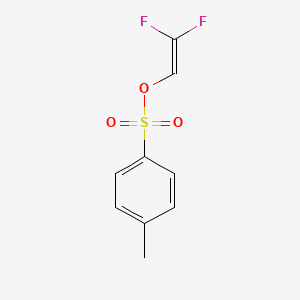

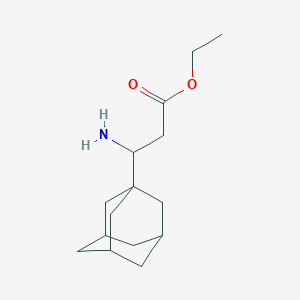

![molecular formula C13H18N2 B2412419 {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine CAS No. 1955523-46-2](/img/structure/B2412419.png)

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine is a chemical compound with the CAS Number: 1955523-46-2 . It has a molecular weight of 202.3 . The IUPAC name for this compound is (2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine .

Molecular Structure Analysis

The InChI code for {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine is 1S/C13H18N2/c14-10-13-6-12(7-13)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

-

Construction of Oxygenated 2-Azabicyclo[2.2.1]heptanes

- Application Summary : This research involves the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes using a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .

- Methods of Application : The reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

- Results or Outcomes : The research successfully synthesized oxygenated 2-azabicyclo[2.2.1]heptanes and further functionalized the products to create a library of bridged aza-bicyclic structures .

-

Preparation of New Bicyclo[2.1.1]Hexane Compact Modules

- Application Summary : This research focuses on the preparation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .

- Methods of Application : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

- Results or Outcomes : The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

-

Synthesis of Polysubstituted Bicyclo[2.1.1]Hexanes

- Application Summary : This research focuses on the synthesis of polysubstituted bicyclo[2.1.1]hexanes .

- Methods of Application : The study describes a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .

- Results or Outcomes : The research successfully synthesized polysubstituted bicyclo[2.1.1]hexanes, enabling access to new chemical space .

-

Preparation of New Bicyclo[2.1.1]Hexane Compact Modules

- Application Summary : This research focuses on the preparation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .

- Methods of Application : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

- Results or Outcomes : The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

-

Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes

- Application Summary : This research focuses on the synthesis of polysubstituted bicyclo[2.1.1]hexanes .

- Methods of Application : The study describes a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .

- Results or Outcomes : The research successfully synthesized polysubstituted bicyclo[2.1.1]hexanes, enabling access to new chemical space .

-

Preparation of New Bicyclo[2.1.1]Hexane Compact Modules

- Application Summary : This research focuses on the preparation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .

- Methods of Application : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

- Results or Outcomes : The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name |

(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c14-10-13-6-12(7-13)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDPMGPTUSZLSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(N(C2)CC3=CC=CC=C3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2412336.png)

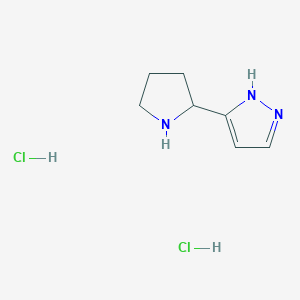

![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2412337.png)

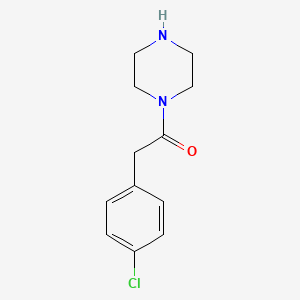

![N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B2412347.png)

![(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2412349.png)

![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2412357.png)

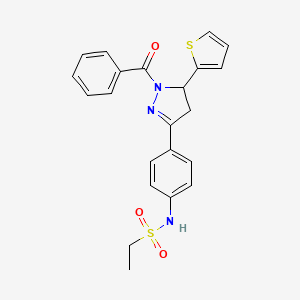

![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412358.png)